2'-Chloro-5'-methoxybiphenyl-3-carboxylic acid
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Overview
Description
2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.7 g/mol It is a derivative of biphenyl, featuring a chloro group at the 2’ position, a methoxy group at the 5’ position, and a carboxylic acid group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Methoxylation: The methoxy group at the 5’ position can be introduced via nucleophilic substitution using methanol and a base such as sodium methoxide.
Carboxylation: The carboxylic acid group at the 3 position can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions in the presence of a catalyst.
Industrial Production Methods: Industrial production of 2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 2’-Chloro-5’-methoxybiphenyl-3-carboxaldehyde or 2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid.
Reduction: Formation of 2’-Chloro-5’-methoxybiphenyl-3-methanol or 2’-Chloro-5’-methoxybiphenyl-3-aldehyde.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- 2’-Chloro-5’-methoxybiphenyl-3-carboxaldehyde
- 2’-Chloro-5’-methoxybiphenyl-3-methanol
- 2’-Chloro-5’-methoxybiphenyl-3-amine
Comparison: Compared to its analogs, 2’-Chloro-5’-methoxybiphenyl-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. The carboxylic acid group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-5-6-13(15)12(8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLNBYMMKGMIEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681799 |
Source
|
Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-42-7 |
Source
|
Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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